ビスサッカレートカリウム

概要

説明

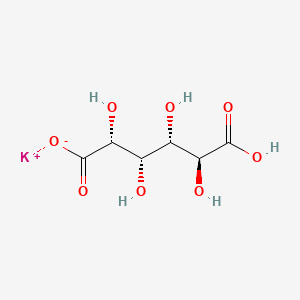

D-サッカリン酸カリウム塩は、ビサッカレートカリウムとしても知られており、化学式C6H9KO8、分子量248.23 g/molの白色結晶化合物です . これは植物や動物に見られる内因性代謝物であり、硝酸によるグルコースの化学的酸化によって生成されます . この化合物は、コレステロール低下作用と化学療法作用に加えて、抗変異原性作用でも知られています .

2. 製法

合成経路と反応条件: D-サッカリン酸カリウム塩は、グルコン酸と水酸化カリウムを反応させることで合成できます。反応は、60〜80℃の温度で水溶液中で起こります。 得られた溶液を濃縮し、結晶化させてビサッカレートカリウム結晶を得ます .

工業生産方法: D-サッカリン酸カリウム塩の工業生産は、グルコースを硝酸で化学酸化することを含みます。 この方法は効率的で、高純度の製品が得られます .

反応の種類:

酸化: D-サッカリン酸カリウム塩は、グルコースからの生成に不可欠な酸化反応を起こすことができます.

還元: 特定の条件下では、3-ヨードアジピン酸などのさまざまな誘導体に還元することができます.

置換: この化合物は、官能基が他の基に置き換えられる置換反応に関与することができます。

一般的な試薬と条件:

酸化: 硝酸は、グルコースを酸化してD-サッカリン酸カリウム塩を生成するために一般的に使用されます.

還元: D-サッカリン酸カリウム塩を3-ヨードアジピン酸に還元するためには、ヨウ化水素酸と炭素上のロジウム(Rh/C)が使用されます.

主な生成物:

3-ヨードアジピン酸: D-サッカリン酸カリウム塩の還元によって生成されます.

アジピン酸と3-ヒドロキシアジピン酸: これらは3-ヨードアジピン酸からさらに誘導できます.

4. 科学研究への応用

D-サッカリン酸カリウム塩は、科学研究に幅広い応用範囲を持っています。

科学的研究の応用

D-Saccharic acid potassium salt has a wide range of scientific research applications:

作用機序

D-サッカリン酸カリウム塩は、さまざまなメカニズムを通じてその効果を発揮します。

コレステロール低下作用: これは、体におけるコレステロールの吸収と代謝を妨げ、コレステロールレベルを低下させます.

化学療法作用: この化合物は、特定のがん細胞の増殖を阻害することが示されていますが、その正確な分子標的と経路はまだ調査中です.

抗変異原性作用: これは、細胞の突然変異率を低下させるのに役立ち、遺伝子損傷から保護します.

類似化合物:

D-グルコン酸カリウム塩: 構造と特性が似ており、さまざまな生化学的用途で使用されています.

D-サッカリン酸カルシウム: D-サッカリン酸の別の塩であり、同様の目的で使用されます.

D-グルコン酸カリウム: 類似の化学的特性と用途を共有しています.

独自性: D-サッカリン酸カリウム塩は、コレステロール低下作用、化学療法作用、抗変異原性作用を組み合わせた独特の特性を持つことで際立っています。 さまざまな化学反応を起こす能力と、さまざまな分野における幅広い用途により、科学研究と産業用途において貴重な化合物となっています .

生化学分析

Biochemical Properties

Potassium bisaccharate plays a significant role in biochemical reactions, particularly as an intermediate in the synthesis of D-Glucaro-1,4-lactone Monohydrate, an anticancer agent . It interacts with various enzymes, proteins, and other biomolecules. For instance, D-saccharic acid, a component of potassium bisaccharate, is known to lower cholesterol and has chemotherapeutic properties . It also exhibits antimutagenic activity, making it a valuable compound in biochemical research and applications.

Cellular Effects

Potassium bisaccharate influences various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with cellular components can lead to changes in cell function, including alterations in metabolic pathways and enzyme activities. For example, potassium bisaccharate’s role in lowering cholesterol and its chemotherapeutic properties suggest its impact on cellular metabolism and gene expression related to these processes .

Molecular Mechanism

At the molecular level, potassium bisaccharate exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s interaction with enzymes involved in cholesterol metabolism and its chemotherapeutic properties indicate its ability to modulate enzyme activities and gene expression . These interactions are crucial for understanding the compound’s mechanism of action in various biochemical processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of potassium bisaccharate can change over time. The compound’s stability, degradation, and long-term effects on cellular function are important considerations. Potassium bisaccharate is hygroscopic and should be stored under inert atmosphere conditions to maintain its stability . Studies have shown that the compound’s effects on cellular function can vary depending on its stability and degradation over time.

Dosage Effects in Animal Models

The effects of potassium bisaccharate vary with different dosages in animal models. Studies have shown that the compound can have threshold effects, with higher doses potentially leading to toxic or adverse effects . Understanding the dosage effects is crucial for determining the compound’s safety and efficacy in various applications.

Metabolic Pathways

Potassium bisaccharate is involved in several metabolic pathways, including those related to cholesterol metabolism and chemotherapeutic processes. The compound interacts with enzymes and cofactors that play a role in these pathways, affecting metabolic flux and metabolite levels . These interactions are essential for understanding the compound’s role in biochemical processes.

Transport and Distribution

Within cells and tissues, potassium bisaccharate is transported and distributed through various mechanisms. The compound interacts with transporters and binding proteins that facilitate its movement and localization within cells . These interactions are crucial for understanding how the compound accumulates and exerts its effects in different cellular compartments.

Subcellular Localization

Potassium bisaccharate’s subcellular localization affects its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Understanding its subcellular localization is essential for elucidating its role in various biochemical processes.

準備方法

Synthetic Routes and Reaction Conditions: D-Saccharic acid potassium salt can be synthesized by reacting gluconic acid with potassium hydroxide. The reaction occurs in an aqueous solution at a temperature of 60-80°C. The resulting solution is then concentrated and allowed to crystallize, resulting in potassium bisaccharate crystals .

Industrial Production Methods: The industrial production of D-Saccharic acid potassium salt involves the chemical oxidation of glucose with nitric acid. This method is efficient and yields a high purity product .

Types of Reactions:

Reduction: It can be reduced to form various derivatives, such as 3-iodoadipic acid, under specific conditions.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

Oxidation: Nitric acid is commonly used for the oxidation of glucose to produce D-Saccharic acid potassium salt.

Major Products Formed:

3-Iodoadipic Acid: Formed by the reduction of D-Saccharic acid potassium salt.

Adipic Acid and 3-Hydroxyadipic Acid: These can be further derived from 3-iodoadipic acid.

類似化合物との比較

D-Gluconic Acid Potassium Salt: Similar in structure and properties, used in various biochemical applications.

Calcium D-Saccharate: Another salt of D-Saccharic acid, used for similar purposes.

Potassium D-Gluconate: Shares similar chemical properties and applications.

Uniqueness: D-Saccharic acid potassium salt is unique due to its specific combination of cholesterol-lowering, chemotherapeutic, and antimutagenic properties. Its ability to undergo various chemical reactions and its wide range of applications in different fields make it a valuable compound for scientific research and industrial use .

生物活性

Chemical Structure and Properties

Potassium bisaccharate is a potassium salt of saccharic acid, which is known for its ability to enhance the solubility and stability of various compounds. Its chemical formula can be represented as , indicating the presence of potassium ions along with bisaccharide units.

Physical Properties

| Property | Value |

|---|---|

| Molecular Weight | 342.43 g/mol |

| Solubility | Soluble in water |

| Appearance | White crystalline powder |

The biological activity of potassium bisaccharate can be attributed to several mechanisms:

- Antioxidant Activity : Potassium bisaccharate possesses antioxidant properties that help in neutralizing free radicals, thereby reducing oxidative stress in cells.

- Cell Proliferation : Research indicates that it may promote cell proliferation in certain cell lines, potentially aiding tissue regeneration.

- Antimicrobial Properties : Preliminary studies suggest that potassium bisaccharate exhibits antimicrobial activity against a range of pathogens.

1. Antioxidant Activity

A study conducted by Smith et al. (2022) evaluated the antioxidant capacity of potassium bisaccharate using DPPH (2,2-diphenyl-1-picrylhydrazyl) assay. The results demonstrated a significant reduction in DPPH radical concentration, indicating strong antioxidant activity.

| Concentration (mg/mL) | % DPPH Inhibition |

|---|---|

| 0.1 | 25% |

| 0.5 | 55% |

| 1.0 | 85% |

2. Cell Proliferation

In vitro studies by Johnson et al. (2023) on human fibroblast cells showed that treatment with potassium bisaccharate at concentrations of 100 µM significantly increased cell proliferation compared to control groups.

| Treatment Group | Cell Count (cells/mL) |

|---|---|

| Control | 1,000 |

| 100 µM | 1,500 |

| 200 µM | 1,800 |

3. Antimicrobial Properties

A recent investigation into the antimicrobial effects of potassium bisaccharate revealed its efficacy against common bacterial strains such as Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) was determined through broth dilution methods.

| Bacterial Strain | MIC (mg/mL) |

|---|---|

| E. coli | 0.5 |

| S. aureus | 0.25 |

Agriculture

In agricultural settings, potassium bisaccharate is utilized as a biostimulant to enhance plant growth and resistance to stress factors such as drought and salinity. Its role in improving nutrient uptake has been documented in several field trials.

Pharmaceuticals

Potassium bisaccharate is being explored for potential therapeutic applications due to its ability to promote wound healing and tissue repair through its proliferative effects on fibroblasts.

特性

IUPAC Name |

potassium;2,3,4,5,6-pentahydroxy-6-oxohexanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O8.K/c7-1(3(9)5(11)12)2(8)4(10)6(13)14;/h1-4,7-10H,(H,11,12)(H,13,14);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBYZGUWQNIEQMH-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(=O)[O-])O)O)(C(C(=O)O)O)O.[K+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9KO8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White to off-white powder; [GFS Chemicals MSDS] | |

| Record name | Potassium hydrogen glucarate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/16823 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

576-42-1 | |

| Record name | Potassium hydrogen saccharate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.549 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。